![molecular formula C15H20O5 B2500044 (2E)-3-(3,4,5-triethoxyphenyl)prop-2-enoic acid CAS No. 933881-01-7](/img/structure/B2500044.png)
(2E)-3-(3,4,5-triethoxyphenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(3,4,5-triethoxyphenyl)prop-2-enoic acid, also known as TEPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TEPP is a derivative of cinnamic acid and is commonly used in the synthesis of other compounds due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2E)-3-(3,4,5-triethoxyphenyl)prop-2-enoic acid is not yet fully understood, but it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
(2E)-3-(3,4,5-triethoxyphenyl)prop-2-enoic acid has been shown to have various biochemical and physiological effects, including the inhibition of the production of inflammatory mediators such as prostaglandins and leukotrienes. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2E)-3-(3,4,5-triethoxyphenyl)prop-2-enoic acid in lab experiments include its ease of synthesis, stability, and unique chemical properties. However, its limitations include its low solubility in water and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are several future directions for the research on (2E)-3-(3,4,5-triethoxyphenyl)prop-2-enoic acid. One potential area of study is its potential use as a drug candidate for the treatment of various diseases such as cancer and neurodegenerative disorders. Another area of study is its use in agriculture as a potential pesticide due to its ability to inhibit the growth of certain plant pathogens. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, (2E)-3-(3,4,5-triethoxyphenyl)prop-2-enoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique chemical properties, ease of synthesis, and potential health benefits make it a promising candidate for future research.
Synthesemethoden
The synthesis of (2E)-3-(3,4,5-triethoxyphenyl)prop-2-enoic acid involves the reaction between cinnamic acid and ethyl bromide in the presence of a base such as potassium carbonate. The reaction leads to the formation of (2E)-3-(3,4,5-triethoxyphenyl)prop-2-enoic acid as a yellow crystalline solid with a melting point of 98-100°C.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(3,4,5-triethoxyphenyl)prop-2-enoic acid has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and agriculture. In medicine, (2E)-3-(3,4,5-triethoxyphenyl)prop-2-enoic acid has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(E)-3-(3,4,5-triethoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-4-18-12-9-11(7-8-14(16)17)10-13(19-5-2)15(12)20-6-3/h7-10H,4-6H2,1-3H3,(H,16,17)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSUXLGBTOASSA-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4,5-triethoxyphenyl)prop-2-enoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.